molecular formula C15H12O2 B11881196 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid

Cat. No.: B11881196
M. Wt: 224.25 g/mol
InChI Key: VBEHYAOTPXXHLK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid typically involves the reaction of acenaphthene with acrylic acid under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions. The reaction can be represented as follows:

Acenaphthene+Acrylic Acid3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid\text{Acenaphthene} + \text{Acrylic Acid} \rightarrow \text{this compound} Acenaphthene+Acrylic Acid→3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.

    Reduction: Formation of 3-(1,2-dihydroacenaphthylen-5-yl)propionic acid.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione
  • Acenaphthenequinone
  • Acenaphthene carboxylic acid

Uniqueness

3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other acenaphthene derivatives, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(E)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2/c16-14(17)9-8-10-4-5-12-7-6-11-2-1-3-13(10)15(11)12/h1-5,8-9H,6-7H2,(H,16,17)/b9-8+

InChI Key

VBEHYAOTPXXHLK-CMDGGOBGSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)/C=C/C(=O)O

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.